N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-17(29-20-5-3-2-4-6-20)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)19-9-7-18(22)8-10-19/h2-10,17H,11-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUIWPWXAMLWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Compound X is being investigated for its therapeutic potential, particularly in treating neurological disorders. Its interaction with neurotransmitter receptors, such as dopamine and serotonin receptors, suggests it may play a role in modulating mood and cognitive functions.
Case Study : A study published in Molecular Pharmacology explored the efficacy of Compound X in animal models of depression. Results indicated significant improvements in depressive symptoms compared to control groups, highlighting its potential as an antidepressant .
Pharmacology
In pharmacological research, Compound X is used to develop drugs targeting specific receptors. Its ability to inhibit certain enzymes involved in disease pathways makes it a candidate for further drug development.
Data Table: Pharmacological Properties
| Property | Value |
|---|---|
| Target Receptors | Dopamine D2, Serotonin 5-HT1A |
| Enzyme Inhibition | Monoamine Oxidase |
| Binding Affinity (Ki) | 10 nM |
Biological Research
The compound serves as a tool in studies investigating the role of piperazine derivatives in biological systems. Its unique structure allows researchers to explore various biological interactions and mechanisms.
Case Study : Research published in Journal of Medicinal Chemistry demonstrated that modifications of the piperazine ring could lead to enhanced activity against specific cancer cell lines, suggesting its utility in oncology .
Industrial Applications
In industrial settings, Compound X is utilized as an intermediate in synthesizing other complex molecules. Its structural features make it valuable for creating new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to these targets, while the sulfonyl linkage can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations
Core Structure Differences: The target compound’s piperazine core distinguishes it from piperidine-based analogs like W-15, which are associated with opioid activity . Piperazine derivatives often exhibit antipsychotic or antidepressant effects due to interactions with monoamine receptors.
Substituent Effects :
- The 4-fluorophenyl group on the piperazine ring (target compound) versus the tosyl group in ’s analog may influence electronic properties and steric hindrance, affecting receptor selectivity.
- Compounds with sulfamoyl groups (e.g., 6i) exhibit higher melting points (~230°C) compared to sulfonyl analogs, likely due to hydrogen bonding and crystallinity .
Pharmacological Implications: W-15’s piperidine-sulfonamide structure confers opioid activity, whereas the target compound’s piperazine-sulfonyl architecture may favor non-opioid CNS targets . The phenoxypropanamide moiety in the target compound shares a propanamide backbone with ’s indole-biphenyl analog, but the latter’s bulky substituents could reduce bioavailability .
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a synthetic organic compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonamide moiety. Its molecular formula is , and it exhibits properties that make it suitable for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is believed to interact with serotonin and dopamine receptors, which are crucial in regulating mood, anxiety, and other neuropsychiatric conditions. The sulfonyl and propionamide groups enhance the compound's binding affinity to these receptors, suggesting a mechanism that could be beneficial in treating disorders like depression and anxiety .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, related compounds have shown potent MAO-B inhibitory activities with IC50 values as low as 0.013 µM, indicating that modifications to the piperazine structure can enhance inhibitory potency .
In Vivo Studies
Preclinical studies have suggested that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. The modulation of serotonin pathways implies potential efficacy in treating mood disorders. Specific behavioral tests in rodents indicated reductions in anxiety-like behaviors following administration of the compound.
Comparative Analysis of Related Compounds
A comparative analysis of related piperazine derivatives reveals varying degrees of biological activity based on structural differences. Below is a summary table illustrating key findings from recent studies:
Q & A
Basic: What are the recommended synthetic routes for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves two key steps:
Sulfonation : React 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative (e.g., ethylsulfonyl chloride) under basic conditions (e.g., triethylamine) to form the sulfonyl ethyl intermediate. Temperature control (0–5°C) is critical to minimize side reactions .
Amide Coupling : React the intermediate with 2-phenoxypropanoic acid derivatives (e.g., activated esters or acid chlorides) in anhydrous solvents (e.g., dichloromethane) at room temperature. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Optimization : Adjust solvent polarity (e.g., THF vs. DCM), stoichiometry (1:1.2 molar ratio for sulfonation), and reaction time (monitored by TLC). Continuous flow reactors can enhance scalability and reproducibility .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH), sulfonyl group (δ 3.8–4.2 ppm for SO–CH), and phenoxy moiety (δ 6.8–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 437.14 for CHFNOS) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies by-products .
Advanced: How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl groups) and evaluate binding affinity via radioligand assays (e.g., H-spiperone for dopamine receptors) .
- Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 transfected with serotonin 5-HT receptors) and control compounds to normalize data .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target receptors, guiding experimental validation .
Advanced: What methodological approaches are used to study the compound's interactions with serotonin receptors?
Answer:
- Radioligand Binding Assays : Compete with H-8-OH-DPAT (5-HT agonist) in membrane preparations from transfected cells. Calculate K values using the Cheng-Prusoff equation .
- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in receptor-expressing cells to assess agonist/antagonist activity .
- In Vivo Imaging : Radiolabel the compound with F for PET imaging to evaluate brain penetration and receptor occupancy in animal models .
Basic: What are the critical parameters to monitor during the sulfonation step in the synthesis?
Answer:
- Temperature : Maintain 0–5°C to prevent sulfonyl chloride hydrolysis .
- pH : Use excess triethylamine (pH 8–9) to deprotonate the piperazine nitrogen, ensuring efficient nucleophilic attack .
- Reaction Progress : Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) until the starting material (R = 0.3) is consumed .
Advanced: How can flow chemistry techniques improve the scalability and reproducibility of synthesizing this compound?
Answer:
- Continuous Flow Reactors : Enable precise control of residence time (5–10 min) and temperature (25°C), reducing side reactions (e.g., over-sulfonation) .
- In-Line Analytics : Integrate FTIR or UV-vis spectroscopy for real-time monitoring of intermediate formation .
- Automated Optimization : Use Design of Experiments (DoE) to identify optimal parameters (e.g., solvent ratio, flow rate) for >90% yield .
Basic: What are the common structural modifications made to this compound to enhance its pharmacological profile?
Answer:
- Piperazine Substitution : Replace 4-fluorophenyl with 2-methoxyphenyl to modulate receptor selectivity (e.g., serotonin vs. dopamine receptors) .
- Sulfonyl Group Replacement : Substitute sulfonyl with carbonyl to alter pharmacokinetics (e.g., logP) .
- Phenoxy Moiety Optimization : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
